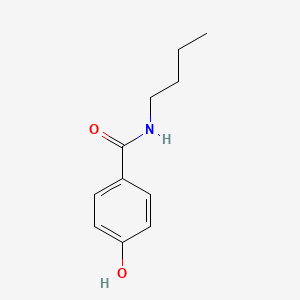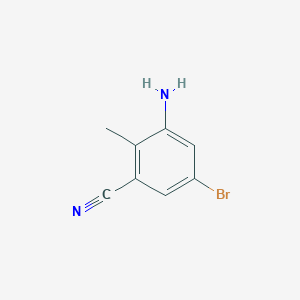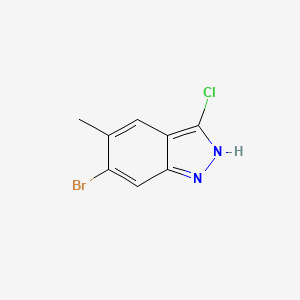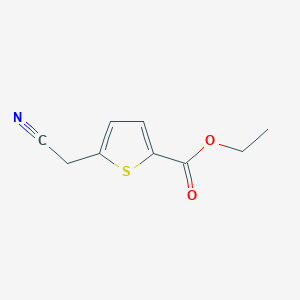
N-butyl-4-hydroxybenzamide
Overview
Description
N-butyl-4-hydroxybenzamide is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a butyl group and the benzene ring is substituted with a hydroxyl group at the para position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
N-butyl-4-hydroxybenzamide is a complex compound with a diverse range of targetsIt’s known that many benzamides, including this compound, have significant interactions with various proteins and enzymes in the body .
Mode of Action
It’s known that benzamides often act as inhibitors or activators of their target proteins or enzymes . They can bind to these targets, altering their conformation and thus their function. This can lead to a cascade of biochemical reactions, resulting in the observed pharmacological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse and complex, given the compound’s broad range of targets. It’s known that benzamides can influence several biochemical pathways, potentially leading to various downstream effects . .
Pharmacokinetics
It’s known that the solubility of a compound in water can significantly impact its bioavailability . This compound has been prepared in water-soluble salt forms to improve its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad range of targets. It’s known that benzamides can have significant pharmacological effects, potentially leading to various therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
N-butyl-4-hydroxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can modulate the expression of genes related to the apoptotic pathway, thereby affecting cell survival and death. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, this compound has been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways. This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell morphology and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity. For example, high doses of this compound have been associated with liver and kidney damage in animal studies. Additionally, threshold effects have been noted, where a specific dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. These metabolic pathways are essential for understanding the compound’s overall effects on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. This distribution is essential for the compound to reach its target sites and exert its effects. Additionally, the localization and accumulation of this compound within specific tissues can influence its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been found to localize within the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-4-hydroxybenzamide can be synthesized through the Schotten-Baumann reaction, which involves the reaction of 4-hydroxybenzoic acid with butylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
Formation of 4-hydroxybenzoyl chloride: 4-hydroxybenzoic acid is reacted with thionyl chloride or oxalyl chloride to form 4-hydroxybenzoyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of oxalyl chloride instead of thionyl chloride is preferred to avoid sulfur-containing impurities .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Butyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-butyl-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity of benzamides.
Biology: Investigated for its potential cerebroprotective activity and other biological effects.
Medicine: Explored for its use in topical formulations for the treatment of skin disorders.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-hydroxybenzamide: Similar structure but with a benzyl group instead of a butyl group.
4-hydroxyhippuric acid: Contains a glycine moiety instead of a butyl group.
4-[(4-hydroxybenzoyl)amino]butanoic acid: Contains a butanoic acid moiety instead of a butyl group.
Uniqueness
N-butyl-4-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group provides hydrophobic characteristics, while the hydroxyl group enhances its reactivity and potential for forming hydrogen bonds .
Properties
IUPAC Name |
N-butyl-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-11(14)9-4-6-10(13)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNCAIPZFMVZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)
![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)




![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)
![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)

